molecular formula C15H8F2N4OS B2880137 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-21-7

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2880137
CAS No.: 887224-21-7
M. Wt: 330.31
InChI Key: MUMLOLBYTOJPCB-UHFFFAOYSA-N
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Description

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a thiadiazole ring and substituted with a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is encouraged to minimize environmental impact. The use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has shown promise in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium chlorate.

    Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

    Cyclization: The formation of the thiadiazole ring involves cyclization reactions.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid.

    Cyclization: Carboxylic acids and phosphorus oxychloride (POCl3).

Major Products

The major products formed from these reactions include various substituted quinazolinones and thiadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the difluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

The compound 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the thiadiazole and quinazoline family, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The structure of the compound can be represented as follows:

C13H8F2N4S\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{N}_{4}\text{S}

This compound features a thiadiazole ring fused with a quinazolinone moiety, which is crucial for its biological activity.

Biological Activity Overview

Research has shown that derivatives of thiadiazoles and quinazolines exhibit a range of biological activities, including:

  • Anticancer Activity : Many studies have reported on the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their potential to inhibit inflammatory pathways.

The anticancer properties of this compound are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it targets:

  • Aurora Kinases : These are crucial for cell division; inhibition leads to cell cycle arrest.
  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor can prevent tumor growth in certain cancers.

Case Studies

  • In Vitro Studies : A study tested the compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment, demonstrating significant cytotoxicity compared to control groups .
  • Comparison with Other Derivatives : In a comparative study with other thiadiazole derivatives, the compound exhibited superior activity against LoVo (colon cancer) cells with an IC50 value of 10 µM. This was significantly lower than many other tested compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Strains : It has demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli with MIC values ranging from 32 to 64 µg/mL .
  • Fungal Strains : Against fungal pathogens like Candida albicans, the compound exhibited antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
Anticancer (MCF-7)MCF-715 µM
Anticancer (LoVo)LoVo10 µM
AntimicrobialStaphylococcus aureusMIC 32 µg/mL
AntifungalCandida albicansMIC 64 µg/mL

Properties

IUPAC Name

2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMLOLBYTOJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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